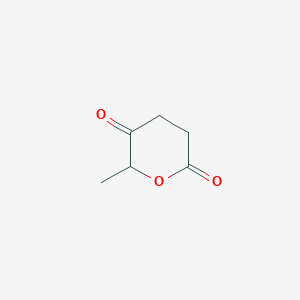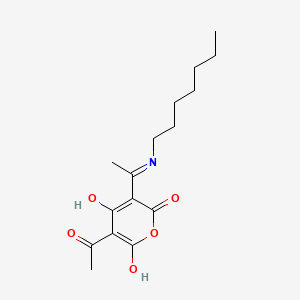
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- is an organotin compound that features a tin atom bonded to three butyl groups and a 2,5-dihydro-1,1-dioxido-3-thienyl group. This compound is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- typically involves the reaction of tributylstannyl lithium with 2,5-dihydro-1,1-dioxido-3-thiophene . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield stannic oxides, while reduction with lithium aluminum hydride can produce stannous hydrides .
Aplicaciones Científicas De Investigación
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tributyl(2-thienyl)stannane: Similar in structure but lacks the dioxido group.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Contains a different thiophene derivative.
Uniqueness
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- is unique due to the presence of the dioxido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
157141-28-1 |
|---|---|
Fórmula molecular |
C16H32O2SSn |
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
tributyl-(1,1-dioxo-2,5-dihydrothiophen-3-yl)stannane |
InChI |
InChI=1S/C4H5O2S.3C4H9.Sn/c5-7(6)3-1-2-4-7;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
Clave InChI |
SZUBNUSNBVUGKM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


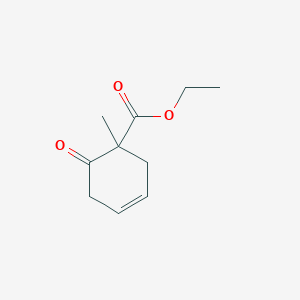
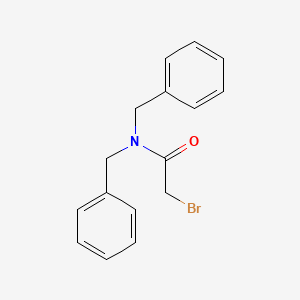
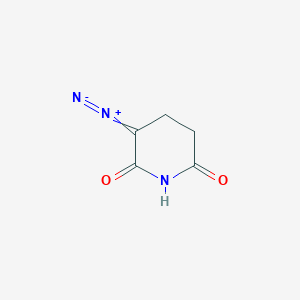
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)
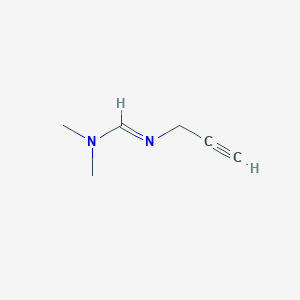
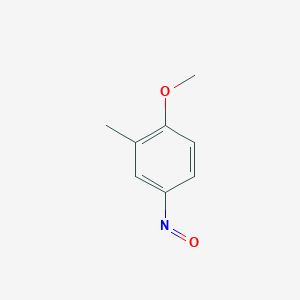
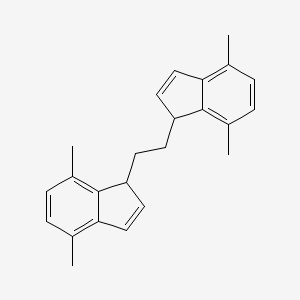

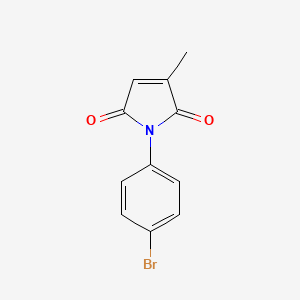
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
